molecular formula C14H21N3O B11808066 2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11808066
M. Wt: 247.34 g/mol
InChI Key: DXXJNYCQDOVBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may also interact with specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of pyridine and pyrrolidine rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for diverse applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[2-(diethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-3-16(4-2)14-12(7-5-9-15-14)13-8-6-10-17(13)11-18/h5,7,9,11,13H,3-4,6,8,10H2,1-2H3

InChI Key

DXXJNYCQDOVBPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.